

Koavone and its Analogs: A Comparative Guide for Fragrance Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Koavone

Cat. No.: B1176428

[Get Quote](#)

For the attention of researchers, scientists, and professionals in the fragrance and flavor industry.

This guide provides a head-to-head comparison of **Koavone®**, a proprietary fragrance ingredient from International Flavors & Fragrances (IFF), and its functional analogs, primarily the ionone family of aroma chemicals.

Disclaimer: The user's original request sought information on biological activities and signaling pathways. However, **Koavone** and its analogs are fragrance ingredients developed for their olfactory properties. There is no publicly available scientific literature detailing their pharmacological effects, experimental biological data, or involvement in specific signaling pathways in a therapeutic context. Therefore, this comparison focuses on their chemical properties and olfactory characteristics, which are the relevant parameters for their application in perfumery.

Introduction to Koavone

Koavone® is a synthetic aroma chemical known for its complex and multifaceted scent profile. Its chemical name is (Z)-3,4,5,6,6-pentamethylhept-3-en-2-one, and it is typically supplied as a mixture of isomers.^{[1][2]} It possesses a unique odor that is described as woody and floral, with distinct amber and violet nuances, and sometimes a subtle toffee or caramel facet.^{[1][3]} Due to its sophisticated and versatile character, **Koavone®** is often used in fine fragrances to impart a modern, elegant, and diffusive woody-violet note. It is frequently considered a contemporary

replacement for methyl ionones, offering superior diffusion and stability in various applications.

[3][4]

Analogs of Koavone: The Ionone Family

The primary functional analogs of **Koavone®** in the fragrance industry are the ionones and their derivatives, such as methyl ionones.[4] These compounds share a similar violet, orris, and woody scent profile. Ionones are a series of closely related chemical substances that are naturally found in violet flowers and are synthetically produced for use in perfumery.[5][6] They are cyclic terpenoid ketones and exist in several isomeric forms, principally alpha- and beta-ionone, which differ in the position of the double bond in the cyclohexene ring. Methyl ionones are derivatives of ionones and are also widely used for their persistent and powerful woody-violet aroma.[7]

Chemical and Olfactory Properties: A Comparative Overview

The following tables summarize the key chemical and olfactory properties of **Koavone®** and its common analogs.

Table 1: Chemical Properties of **Koavone** and its Analogs

Compound	Chemical Name	CAS Number(s)	Molecular Formula	Molecular Weight (g/mol)
Koavone®	(Z)-3,4,5,6,6-pentamethylhept-3-en-2-one (and isomers)	81786-73-4, 81786-74-5, 81786-75-6, 86115-11-9	C ₁₂ H ₂₂ O	182.30
α-Ionone	(E)-4-(2,6,6-trimethylcyclohex-2-en-1-yl)but-3-en-2-one	127-41-3	C ₁₃ H ₂₀ O	192.30
β-Ionone	(E)-4-(2,6,6-trimethylcyclohex-1-en-1-yl)but-3-en-2-one	14901-07-6	C ₁₃ H ₂₀ O	192.30
Methyl Ionone (mixture of isomers)	Mixture, predominantly α-isomethyl ionone	1335-46-2	C ₁₄ H ₂₂ O	206.33

Table 2: Olfactory Profile Comparison

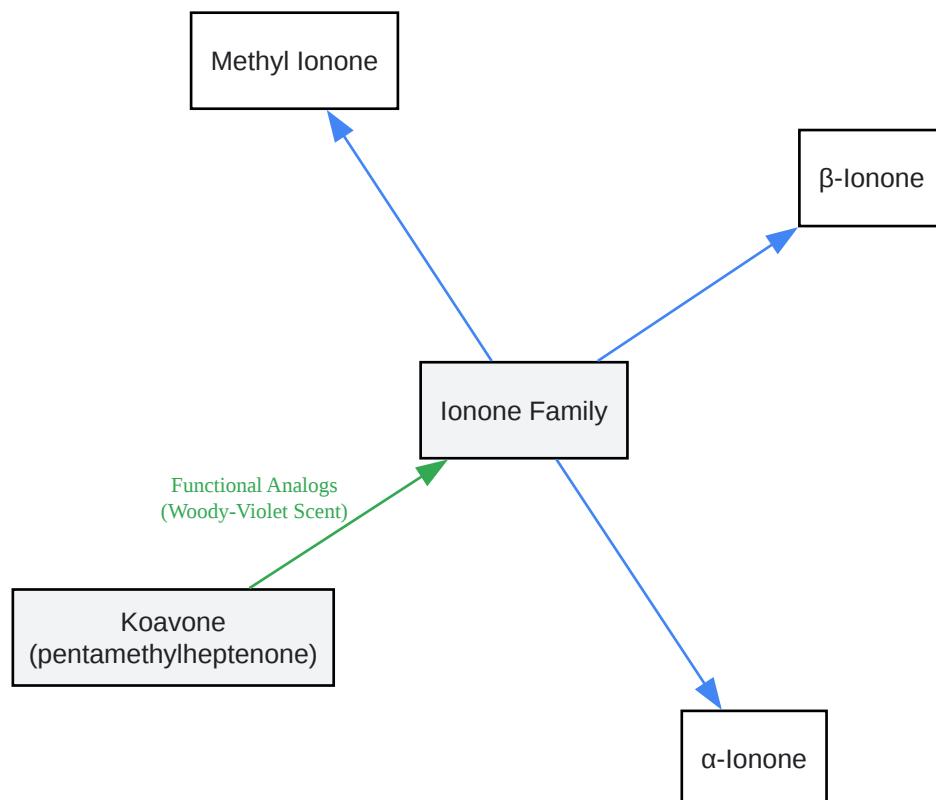
Compound	Odor Description	Olfactory Family	Key Nuances
Koavone®	Woody, floral complex with amber and violet nuances. [1] [8]	Woody-Floral	Amber, violet, pine, balsamic, slightly sweet/caramel. [1] [3]
α-Ionone	Floral, woody, violet, slightly fruity.	Floral-Woody	Sweet, powdery, raspberry undertones.
β-Ionone	Woody, dry, floral, with a prominent violet and orris character.	Woody-Floral	Orris, cedarwood, slightly fruity.
Methyl Ionone (gamma)	Floral-woody, violet-orris scent with creamy, powdery, and subtly leathery nuances. [7]	Floral-Woody	Orris, violet, powdery, creamy, leathery. [7]

Experimental Protocols

As this guide focuses on the chemical and olfactory properties of fragrance ingredients, detailed experimental protocols for biological assays are not applicable. The characterization of these molecules typically involves standard analytical chemistry techniques, which are outlined below.

General Experimental Approach for Chemical Characterization

Objective: To identify and quantify the chemical components and determine the physicochemical properties of the aroma chemicals.


Methodology:

- Gas Chromatography-Mass Spectrometry (GC-MS):
 - Purpose: To separate and identify the individual isomers and impurities within the sample.

- Instrumentation: A gas chromatograph coupled to a mass spectrometer.
- Procedure: A small, diluted sample is injected into the GC. The compounds are vaporized and separated based on their boiling points and interactions with the stationary phase of the GC column. As each compound elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique "fingerprint" for each compound, allowing for its identification by comparison to spectral libraries.
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - Purpose: To elucidate the precise chemical structure of the main isomers.
 - Instrumentation: An NMR spectrometer (e.g., ^1H NMR, ^{13}C NMR).
 - Procedure: The sample is dissolved in a suitable deuterated solvent and placed in a strong magnetic field. The interaction of the atomic nuclei with the magnetic field provides detailed information about the molecular structure, including the connectivity of atoms and their spatial arrangement.
- Physicochemical Property Determination:
 - Refractive Index: Measured using a refractometer.
 - Specific Gravity: Determined using a pycnometer or a density meter.
 - Flash Point: Measured using a closed-cup or open-cup flash-point tester.

Visualization of Structural Relationships

The following diagram illustrates the structural similarities and differences between **Koavone®** and its ionone analogs.

[Click to download full resolution via product page](#)

Caption: Structural relationship between **Koavone** and the Ionone family.

Conclusion

Koavone® and its analogs, the ionones and methyl ionones, are important aroma chemicals in the perfumer's palette, valued for their characteristic woody and violet notes. While they are functionally analogous in their olfactory application, their specific scent profiles and chemical structures exhibit notable differences. **Koavone®** is distinguished by its complex amber and balsamic undertones, positioning it as a modern and versatile ingredient. The ionones and methyl ionones, on the other hand, offer a more classic and varied spectrum of violet and orris scents. The selection of a particular molecule will depend on the desired olfactory effect and the overall composition of the fragrance. It is important to reiterate that these compounds are intended for fragrance applications, and there is no scientific basis to attribute any pharmacological or biological activity to them in a therapeutic sense.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. perfumersworld.com [perfumersworld.com]
- 2. Perfumers Apprentice - Koavone® (IFF) ** [shop.perfumersapprentice.com]
- 3. fraterworks.com [fraterworks.com]
- 4. Koavone Manufacturer | Floral Muguet Aroma Ingredient [chemicalbull.com]
- 5. angelaflanders-perfumer.com [angelaflanders-perfumer.com]
- 6. carrementbelle.com [carrementbelle.com]
- 7. Methyl Ionone Gamma (1335-46-2) – Premium Synthetic Ingredient for Perfumery — Scentspiracy [scentspiracy.com]
- 8. iff.com [iff.com]
- To cite this document: BenchChem. [Koavone and its Analogs: A Comparative Guide for Fragrance Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1176428#head-to-head-comparison-of-koavone-and-its-analogs\]](https://www.benchchem.com/product/b1176428#head-to-head-comparison-of-koavone-and-its-analogs)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com